1-Phenyl-3-({pyrido[3,4-d]pyrimidin-4-yl}amino)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1-Phenyl-3-({pyrido[3,4-d]pyrimidin-4-yl}amino)propan-1-ol typically involves multi-step reactions. One common synthetic route includes the condensation of aldehydes with β-ketoesters to form arylidene intermediates, which then react with aminopyrimidines to afford the desired ethyl carboxylates . Another method involves the use of ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reactions to synthesize heterocyclic derivatives containing pyrazolo[3,4-d]pyrimidine linkages .
Chemical Reactions Analysis
1-Phenyl-3-({pyrido[3,4-d]pyrimidin-4-yl}amino)propan-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
1-Phenyl-3-({pyrido[3,4-d]pyrimidin-4-yl}amino)propan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 1-Phenyl-3-({pyrido[3,4-d]pyrimidin-4-yl}amino)propan-1-ol involves its role as a protein kinase inhibitor. It targets specific enzymes that are essential for cellular signaling processes, such as cell growth regulation, differentiation, migration, and metabolism. By inhibiting these enzymes, the compound can alter cell cycle progression and induce apoptosis in cancer cells .
Comparison with Similar Compounds
1-Phenyl-3-({pyrido[3,4-d]pyrimidin-4-yl}amino)propan-1-ol is similar to other pyrimidine derivatives, such as pyrazolo[3,4-d]pyrimidine and pyrido[2,3-d]pyrimidine. These compounds also exhibit protein kinase inhibitory activity and have been studied for their anticancer potential . this compound is unique due to its specific structural features and its ability to target multiple cancer cell lines with high potency .
Properties
IUPAC Name |
1-phenyl-3-(pyrido[3,4-d]pyrimidin-4-ylamino)propan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c21-15(12-4-2-1-3-5-12)7-9-18-16-13-6-8-17-10-14(13)19-11-20-16/h1-6,8,10-11,15,21H,7,9H2,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIEYHRCDGDCHDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNC2=NC=NC3=C2C=CN=C3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.